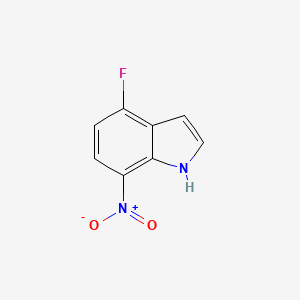

4-fluoro-7-nitro-1H-indole

Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical Biology

The indole scaffold is widely regarded as a "privileged structure" in drug discovery and medicinal chemistry. nih.govsci-hub.rednih.gov This designation stems from its recurring presence in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govijpsr.com The indole nucleus is a key component of the essential amino acid tryptophan, as well as numerous alkaloids, plant hormones, and neurotransmitters like serotonin. nih.govmdpi.commdpi.com

The versatility of the indole ring allows it to bind with high affinity to multiple, unrelated biological receptors, making it a foundational structure for designing new therapeutic agents. nih.govijpsr.com Its unique electronic properties, including a 10 π-electron aromatic system, allow for facile electrophilic substitution, while the N-H group provides a site for nucleophilic substitution, enabling extensive chemical modification. sci-hub.red This chemical reactivity makes the indole nucleus an adaptable starting point for creating diverse molecular libraries targeting a range of diseases, including cancer, inflammation, and central nervous system disorders. sci-hub.redopenmedicinalchemistryjournal.com

Examples of Biologically Active Indole-Containing Compounds

| Compound | Therapeutic Area/Function |

| Indomethacin | Anti-inflammatory nih.gov |

| Ergotamine | Antimigraine nih.gov |

| Ondansetron | Antiemetic nih.gov |

| Tadalafil | Phosphodiesterase inhibitor nih.gov |

| Reserpine | Antihypertensive, Antipsychotic mdpi.com |

Strategic Importance of Fluorine and Nitro Substituents in Heterocyclic Chemistry

The specific placement of fluorine and nitro groups on the indole ring of 4-fluoro-7-nitro-1H-indole is a deliberate synthetic strategy to modulate its physicochemical and biological properties.

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in modern medicinal chemistry. numberanalytics.commdpi.com Due to its high electronegativity and small atomic size, fluorine can significantly alter a molecule's properties without adding significant steric bulk. numberanalytics.comresearchgate.net Introducing fluorine can enhance metabolic stability by strengthening the carbon-fluorine bond, increase lipophilicity which can improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. numberanalytics.comtandfonline.com These modifications can lead to improved bioavailability, enhanced binding affinity to target proteins, and a better pharmacokinetic profile. rsc.orgekb.eg Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its strategic value. numberanalytics.com

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity. mdpi.com In medicinal chemistry, the nitro group is recognized for its role in the development of antimicrobial and anticancer agents. mdpi.comwisdomlib.orgacs.org Many nitro-containing compounds function as prodrugs that are activated under specific physiological conditions, such as the hypoxic (low oxygen) environment found in solid tumors or in certain anaerobic bacteria. mdpi.comnih.gov This bioreductive activation can lead to the formation of reactive species that are selectively toxic to the target cells or pathogens. svedbergopen.com While historically associated with potential toxicity, the unique properties of the nitro group continue to be exploited in the design of targeted therapies, particularly for cancer and infectious diseases like tuberculosis. mdpi.comacs.orgnih.gov

General Effects of Fluorine and Nitro Group Substitution in Drug Design

| Substituent | Key Physicochemical Effects | Common Therapeutic Applications |

| Fluorine | Increases metabolic stability, enhances lipophilicity, modulates pKa, improves protein binding affinity. numberanalytics.comtandfonline.comrsc.org | Antibacterials (e.g., fluoroquinolones), anticancer agents (e.g., 5-fluorouracil), anti-inflammatories. numberanalytics.com |

| Nitro Group | Strong electron-withdrawing properties, enables bioreductive activation. mdpi.comsvedbergopen.com | Anticancer (hypoxia-activated prodrugs), antitubercular, antiparasitic, and antibacterial agents. mdpi.comnih.gov |

Research Trajectory and Future Directions for this compound Derivatives

The research trajectory for this compound primarily positions it as a valuable building block for the synthesis of more complex, biologically active molecules. chembk.comangenechemical.com Its trifunctional nature—an indole core for privileged scaffolding, a fluorine atom for metabolic modulation, and a nitro group for specific bioactivity or further chemical transformation—makes it a highly versatile intermediate.

Research has demonstrated the use of related substituted nitroindoles in various therapeutic contexts. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for anti-diabetic agents. researchgate.net Similarly, ethyl this compound-2-carboxylate, a direct derivative, is noted as a key intermediate for creating complex heterocyclic compounds for pharmaceutical and agrochemical research. angenechemical.com These examples highlight a clear research path: using this compound as a starting material to generate novel compounds with tailored biological activities. The nitro group can be readily reduced to an amine, opening up a vast chemical space for further derivatization to create libraries of potential drug candidates.

Future research directions will likely focus on several key areas. A primary avenue is the continued development of novel synthetic methodologies to efficiently generate diverse libraries of this compound derivatives. ekb.egnumberanalytics.com These libraries can then be screened for a wide range of biological activities, particularly as anticancer, antimicrobial, and antiparasitic agents, leveraging the known potential of nitroaromatic compounds. mdpi.com Furthermore, the unique combination of the fluorine and nitro groups makes these derivatives interesting candidates for materials science, potentially in the development of novel dyes or electronic materials. chembk.comnumberanalytics.com As computational chemistry and machine learning become more integrated into drug discovery, the scaffold of this compound could be used for in silico design and prediction of new, highly potent and selective therapeutic agents. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMVCUWWLTZDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311012 | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-95-2 | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Fluoro 7 Nitro 1h Indole and Its Analogues

Classical and Modified Indole (B1671886) Annulation Reactions

Traditional methods for indole synthesis, developed over a century ago, remain relevant and are often the foundational choice for constructing the indole nucleus. These reactions typically involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) scaffold through cyclization and condensation reactions.

Applications of Fischer Indole Synthesis in Fluoronitroindole Preparation

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of 4-fluoro-7-nitro-1H-indole, the logical precursor would be (4-fluoro-7-nitrophenyl)hydrazine. This hydrazine (B178648) would be condensed with a suitable carbonyl compound, such as acetaldehyde (B116499) or its synthetic equivalent, under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) to form the corresponding hydrazone. wikipedia.org This intermediate, upon heating in the presence of the acid catalyst, undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final indole product. wikipedia.orgwikipedia.org

The choice of acid catalyst and reaction conditions is crucial, especially given the deactivating nature of the nitro and fluoro substituents on the phenylhydrazine ring. wikipedia.org While the Fischer synthesis is robust, strongly electron-withdrawing groups can sometimes hinder the key acs.orgacs.org-sigmatropic rearrangement step, potentially requiring harsher conditions or specialized catalysts. thermofisher.com

Table 1: Fischer Indole Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product |

|---|

Bischler, Bartoli, and Other Relevant Indole Cyclization Methodologies

Beyond the Fischer synthesis, other classical methods offer alternative pathways to substituted indoles.

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline. wikipedia.orgdrugfuture.com For the target compound, this would theoretically involve reacting a derivative of 3-fluoro-6-nitroaniline with a suitable α-haloketone. However, this method typically produces 2-substituted indoles and can suffer from harsh reaction conditions and low yields, making it a less direct or efficient approach for this compound. wikipedia.orgchemeurope.com Recent modifications using microwave irradiation have been developed to create milder reaction conditions. chemeurope.com

A more promising classical alternative is the Bartoli indole synthesis . This reaction is particularly well-suited for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes. wikipedia.orgonlineorganicchemistrytutor.com The synthesis of this compound would begin with 1-fluoro-2,4-dinitrobenzene (B121222) as the starting material. This substrate reacts with three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide. wikipedia.orgjk-sci.com

The presence of a substituent ortho to the nitro group (in this case, the second nitro group at position 2, which will become the indole nitrogen) is often essential for the success of the Bartoli reaction. wikipedia.org The steric bulk of this ortho group facilitates the key acs.orgacs.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.orgyoutube.com The reaction proceeds through the addition of the Grignard reagent to the nitro group, formation of a nitrosoarene intermediate, a second Grignard addition, rearrangement, and subsequent cyclization to form the indole ring. wikipedia.orgyoutube.com The fluorine substituent at what will become the 4-position is well-tolerated in this reaction. jk-sci.com

Table 2: Bartoli Indole Synthesis for this compound

| Starting Material | Reagent | Key Features | Product |

|---|

Modern and Catalytic Synthetic Approaches

Contemporary organic synthesis has introduced a variety of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Coupling and Cyclization in Indole Framework Construction

Palladium catalysis has become a powerful tool for constructing heterocyclic frameworks, including the indole nucleus. One major strategy involves the reductive cyclization of ortho-nitrostyrenes, which can be mediated by palladium catalysts in the presence of a reducing agent, often carbon monoxide or a CO surrogate. nih.govmdpi.com

To synthesize this compound via this method, a precursor such as 1-(2-ethenyl-5-fluoro-4-nitrophenyl)-1-nitroethane would be required. The palladium catalyst, often in conjunction with a ligand like 1,10-phenanthroline, facilitates the reductive cyclization. mdpi.com Phenyl formate (B1220265) can be used as a safer, more convenient alternative to pressurized carbon monoxide gas. mdpi.com Other palladium-catalyzed methods include the cyclization of 2-alkynylanilines, which are readily prepared via Sonogashira coupling. nih.gov This approach offers a modular way to build substituted indoles, although it would require a suitably substituted 2-alkynylaniline precursor.

Reductive Cyclization Strategies for Nitro-Substituted Indoles

Reductive cyclization is a broad category of reactions particularly relevant to the synthesis of nitro-indoles. The core principle involves an intramolecular reaction where the nitro group is reduced and participates in the formation of the pyrrole ring. A classic example is the Leimgruber-Batcho indole synthesis , which, like the Bartoli synthesis, is highly effective for preparing 7-substituted indoles.

Another significant strategy is the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com This reaction provides a direct route to the indole core. For the target compound, the synthesis would start from a precursor like (Z)-1-fluoro-4-nitro-2-(2-nitrovinyl)benzene. The palladium catalyst, in the presence of a CO source, reduces the nitro group, which then cyclizes onto the vinyl substituent to form the indole ring. This method is noted for its good functional group compatibility. nih.gov

Table 3: Reductive Cyclization Approaches

| Strategy | Typical Precursor | Catalyst/Reagent | Key Transformation |

|---|---|---|---|

| Palladium-Catalyzed Reductive Cyclization | ortho-nitrostyrene derivative | Pd(OAc)₂, Ligand, CO or surrogate | Reduction of nitro group and intramolecular cyclization |

Visible Light-Mediated Approaches to Indole Synthesis

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. rsc.org These methods utilize light energy to generate reactive radical intermediates under exceptionally mild conditions. acs.orgnih.gov Several strategies for indole synthesis using photoredox catalysis have been developed.

One common approach involves the cyclization of enamines, which can be generated from simple anilines and ketones. acs.org An iridium(III) or other photosensitizer, upon irradiation with visible light, can initiate a radical cyclization process to form the indole ring. acs.org Another strategy involves the conversion of ortho-azido styrylarenes into indoles. nih.govacs.org In this process, a photocatalyst facilitates the generation of a nitrene intermediate from the azide, which then undergoes cyclization. nih.gov

Regioselective Introduction of Fluorine and Nitro Moieties

The synthesis of this compound necessitates precise control over the regioselectivity of both fluorination and nitration reactions on the indole ring. These transformations are often challenging due to the inherent reactivity of the indole nucleus, which typically favors substitution at the C3 and C2 positions.

Fluorination Strategies at the C4 Position of the Indole Nucleus

Direct C4-fluorination of the indole ring is a formidable challenge due to the higher nucleophilicity of the C3 position. Consequently, multi-step synthetic sequences are often employed, starting from appropriately substituted precursors. One effective strategy involves the Leimgruber–Batcho indole synthesis, which allows for the construction of the indole ring from a pre-functionalized aromatic precursor. For instance, the synthesis of 4-fluoroindole (B1304775) can be achieved starting from 2-fluoro-6-nitrotoluene. This approach involves a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by reductive cyclization to form the indole ring.

Another approach to access C4-fluorinated indoles involves the use of directing groups to control the regioselectivity of the fluorination reaction. While direct C4-fluorination remains less common, research into transition-metal-catalyzed C-H activation at the C4 position is an active area of investigation and holds promise for future synthetic strategies.

Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of indoles. However, in the absence of directing groups, these reagents typically favor fluorination at the C3 position. The reactivity and regioselectivity of these reagents are influenced by the electronic properties of the indole substrate and the reaction conditions.

Table 1: Comparison of Electrophilic Fluorinating Reagents for Indoles

| Reagent | Abbreviation | Typical Reaction Conditions | Common Position of Fluorination |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Acetonitrile, room temperature | C3 |

| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile or other polar aprotic solvents, room temperature or elevated temperatures | C3 |

Nitration Reactions at the C7 Position of the Indole Nucleus

The regioselective nitration of the indole nucleus at the C7 position is another synthetic hurdle. Direct nitration of indole with common nitrating agents like nitric acid/sulfuric acid mixtures often leads to a mixture of isomers, with the 5-nitro and 6-nitro derivatives typically predominating. Furthermore, the electron-rich pyrrole ring is susceptible to oxidation and polymerization under harsh acidic conditions.

To achieve C7-nitration, the use of protecting groups on the indole nitrogen is often necessary. An N-pivaloyl group, for instance, can direct nitration to the C7 position. The bulky pivaloyl group may sterically hinder attack at other positions, thereby favoring substitution at C7. The choice of nitrating agent is also crucial. Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, can provide better regioselectivity and minimize side reactions.

In the context of a pre-existing C4-fluoro substituent, the electronic effects of the fluorine atom must be considered. As a weakly deactivating and ortho-, para-directing group, the fluorine at C4 would electronically favor substitution at C5 and C7. This electronic bias, combined with appropriate N-protection, can be exploited to enhance the yield of the desired 7-nitro isomer.

Table 2: Influence of N-Protecting Groups on the Regioselectivity of Indole Nitration

| N-Protecting Group | Nitrating Agent | Major Nitro Isomer(s) |

| None | HNO₃/H₂SO₄ | 5-nitro, 6-nitro |

| Acetyl | Acetyl nitrate | Mixture of isomers |

| Pivaloyl | Nitronium tetrafluoroborate | 7-nitro |

| Benzenesulfonyl | Nitronium tetrafluoroborate | 3-nitro, 5-nitro, 6-nitro |

Derivatization and Functional Group Transformations on the this compound Scaffold

Once the this compound core has been synthesized, it serves as a versatile platform for further chemical modifications. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Chemoselective Reduction of the Nitro Group

The selective reduction of the nitro group at the C7 position to an amino group is a key transformation that opens up a wide range of subsequent derivatization possibilities. This reduction must be performed chemoselectively, without affecting the fluoro substituent or the indole ring. Several methods are available for the chemoselective reduction of aromatic nitro groups in the presence of halogens.

Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common and effective method. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. Careful control of the reaction conditions, such as catalyst loading, hydrogen pressure, and temperature, is essential to ensure selectivity. Another widely used method is the reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. These reagents are known for their high chemoselectivity for the nitro group. Sodium hydrosulfite has also been employed for the reduction of nitroarenes.

Table 3: Reagents for the Chemoselective Reduction of Aromatic Nitro Groups

| Reagent | Typical Reaction Conditions | Advantages |

| H₂/Pd/C | Ethanol, room temperature, 1-4 atm H₂ | High efficiency, clean reaction |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | High chemoselectivity, tolerates many functional groups |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, reflux | Inexpensive, effective |

| Sodium Hydrosulfite | Water/Methanol, reflux | Mild conditions |

Functionalization at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for functionalization, which can be used to modulate the electronic properties of the indole and introduce new functionalities. N-alkylation and N-arylation are two of the most important transformations at this position.

N-alkylation can be achieved by treating the this compound with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

N-arylation of indoles can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the indole with an aryl halide or triflate. organic-chemistry.orgnih.gov The choice of ligand for the metal catalyst is critical for achieving high yields and good functional group tolerance.

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The presence of a fluorine atom and a nitro group significantly influences the reactivity of the indole ring towards further electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack, while the pyrrole ring remains relatively electron-rich.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly for the displacement of the fluorine atom. The strong electron-withdrawing effect of the nitro group at the C7 position activates the C4 position towards nucleophilic attack. This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, at the C4 position, leading to a diverse range of 4-substituted-7-nitro-1H-indoles.

Synthesis of Indole-2-Carboxylic Acid Derivatives and Esters

The synthesis of this compound-2-carboxylic acid and its corresponding esters represents a key step in the development of advanced analogues of the parent indole. These derivatives serve as versatile intermediates for further functionalization, allowing for the introduction of various substituents to modulate the compound's properties. The primary and most established method for the construction of the indole-2-carboxylate (B1230498) core is the Fischer indole synthesis. wikipedia.orgthermofisher.comnih.govyoutube.comtaylorandfrancis.comrsc.org This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and an α-ketoester, typically ethyl pyruvate (B1213749). nih.gov

A plausible and chemically sound synthetic route to ethyl this compound-2-carboxylate is outlined below. This strategy commences with the formation of the requisite (3-fluoro-6-nitrophenyl)hydrazine, followed by its condensation with ethyl pyruvate to yield the corresponding hydrazone. Subsequent acid-catalyzed cyclization of this intermediate affords the target indole-2-carboxylic acid ester. The ester can then be hydrolyzed to the carboxylic acid.

Step 1: Synthesis of (3-Fluoro-6-nitrophenyl)hydrazine

The synthesis of the key starting material, (3-fluoro-6-nitrophenyl)hydrazine, can be achieved from 2-fluoro-5-nitroaniline. The process involves a diazotization reaction followed by a reduction of the resulting diazonium salt.

Diazotization: 2-Fluoro-5-nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Reduction: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.

Step 2: Synthesis of Ethyl 2-((3-fluoro-6-nitrophenyl)hydrazineylidene)propanoate

The synthesized (3-fluoro-6-nitrophenyl)hydrazine is then condensed with ethyl pyruvate. This reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid. The reaction proceeds via the formation of a hydrazone intermediate.

Step 3: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate

The crucial step in the synthesis is the Fischer indole cyclization of the prepared hydrazone. This reaction is promoted by a variety of acid catalysts, both Brønsted and Lewis acids. wikipedia.org Common choices include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. The reaction is typically heated to facilitate the mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization and aromatization to form the indole ring system.

Step 4: Hydrolysis to this compound-2-carboxylic acid

The final step to obtain the carboxylic acid derivative is the hydrolysis of the ethyl ester. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcoholic solvent, is commonly employed. Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid.

The following table summarizes the proposed reaction scheme and typical conditions for the synthesis of this compound-2-carboxylic acid and its ethyl ester.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Fluoro-5-nitroaniline | 1. NaNO₂, HCl, 0-5 °C; 2. SnCl₂, HCl | (3-Fluoro-6-nitrophenyl)hydrazine |

| 2 | (3-Fluoro-6-nitrophenyl)hydrazine, Ethyl pyruvate | Ethanol, catalytic acid, reflux | Ethyl 2-((3-fluoro-6-nitrophenyl)hydrazineylidene)propanoate |

| 3 | Ethyl 2-((3-fluoro-6-nitrophenyl)hydrazineylidene)propanoate | Polyphosphoric acid, heat | Ethyl this compound-2-carboxylate |

| 4 | Ethyl this compound-2-carboxylate | NaOH, Ethanol/Water, reflux; then HCl | This compound-2-carboxylic acid |

Further research in this area focuses on the development of more efficient and milder conditions for these transformations, as well as the exploration of alternative synthetic routes that may offer advantages in terms of yield, purity, and scalability.

Pharmacological and Biological Evaluation of 4 Fluoro 7 Nitro 1h Indole Derivatives

Antimicrobial Activity Investigations

Derivatives of the indole (B1671886) scaffold have been extensively studied for their potential to combat microbial infections. The presence of electron-withdrawing groups like fluorine and nitro moieties is known to influence antimicrobial efficacy.

Research into indole derivatives has revealed a broad spectrum of antibacterial activity. The introduction of nitro groups into a pyrrole (B145914) ring, a component of the indole structure, has been shown to enhance antibacterial effects. For instance, certain nitrated pyrrolomycins demonstrated activity against Staphylococcus aureus at concentrations of 20 μM and against Pseudomonas aeruginosa at 30 μM. encyclopedia.pub The proposed mechanism for nitroaromatic compounds involves their reduction to produce toxic intermediates that can damage bacterial DNA. encyclopedia.pub

Fluorine substitution has also been a key strategy in developing potent antibacterial agents, most notably in the fluoroquinolone class of antibiotics. Studies on various indole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For example, certain indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains like S. aureus, Methicillin-resistant S. aureus (MRSA), and E. coli. nih.govturkjps.org One indole-thiadiazole derivative and an indole-triazole derivative were particularly effective against S. aureus, with an MIC value of 6.25 µg/mL. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC/Concentration) | Reference |

|---|---|---|---|

| Nitrated Pyrrolomycins | Staphylococcus aureus | 20 μM | encyclopedia.pub |

| Nitrated Pyrrolomycins | Pseudomonas aeruginosa | 30 μM | encyclopedia.pub |

| Indole-Thiadiazole Derivative | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| Indole-Triazole Derivative | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| Indole-Triazole/Thiadiazole Derivatives | MRSA, E. coli | 3.125-50 µg/mL | nih.govturkjps.org |

The antifungal potential of indole derivatives is also a significant area of investigation. The presence of fluorine atoms in heterocyclic compounds has been shown to contribute to their antifungal effects. researchgate.net Studies on nitroxoline, a nitro-containing quinoline (B57606) derivative, and its Mannich bases have demonstrated notable in vitro activity against various fungi. nih.gov

Derivatives that combine the indole nucleus with other heterocyclic systems, such as azoles, have shown particular promise. Azole compounds like fluconazole (B54011) are mainstays in antifungal therapy. turkjps.org Research on indole-linked triazole derivatives has revealed excellent antifungal activity against Candida albicans and the often-resistant Candida krusei, with low MIC values. turkjps.org A specific indole-triazole derivative demonstrated a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against tested fungal strains, suggesting it as a promising lead compound. nih.govturkjps.org

| Compound Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-Triazole Derivative | Candida albicans | 3.125-50 µg/mL | nih.gov |

| Indole-Triazole Derivative | Candida krusei | 3.125-50 µg/mL | nih.gov |

Anticancer and Antiproliferative Potential

The indole scaffold is a "privileged structure" in the design of anticancer agents, present in numerous approved drugs. benthamscience.com Modifications, including fluorination and nitration, are explored to enhance potency and selectivity.

A vast number of indole derivatives have been synthesized and evaluated for their cytotoxic effects against a wide array of human cancer cell lines. For example, a novel indole-based dihydroisoxazole (B8533529) derivative with a fluorine atom exhibited high cytotoxicity against six tumor cell lines, including Jurkat, HL-60, HCT-116, HeLa, A549, and A2780, with IC50 values below 7 μM. acs.org However, it also showed toxicity to a non-tumor cell line. acs.org Another series of pyrazoline derivatives containing an indole nucleus was tested against MCF-7 (breast), HeLa (cervical), MGC-803 (gastric), and Bel-740H (liver) cancer cell lines, with some compounds showing potent activity. nih.gov

The strategic placement of fluorine can be crucial. In one study, a fluorinated indole derivative was designed to enhance binding to the T790M mutant of EGFR, a key target in lung cancer, although this particular modification led to a loss of kinase activity. nih.gov

| Compound Class | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Fluoro-indole Dihydroisoxazole Derivative | Jurkat | Leukemia | < 7 μM | acs.org |

| Fluoro-indole Dihydroisoxazole Derivative | HL-60 | Leukemia | < 7 μM | acs.org |

| Fluoro-indole Dihydroisoxazole Derivative | HCT-116 | Colon | < 7 μM | acs.org |

| Fluoro-indole Dihydroisoxazole Derivative | HeLa | Cervical | < 7 μM | acs.org |

| Fluoro-indole Dihydroisoxazole Derivative | A549 | Lung | < 7 μM | acs.org |

| Fluoro-indole Dihydroisoxazole Derivative | A2780 | Ovarian | < 7 μM | acs.org |

| Indole-Pyrazoline Derivative (33a) | MCF-7, HeLa, MGC-803, Bel-740H | Breast, Cervical, Gastric, Liver | 15.43 μmol/L | nih.gov |

| Indole-Pyrazoline Derivative (33b) | MCF-7, HeLa, MGC-803, Bel-740H | Breast, Cervical, Gastric, Liver | 20.53 μmol/L | nih.gov |

Indole derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. benthamscience.comunipa.it The azaindole scaffold, a bioisostere of indole, is particularly effective, with the pyridine (B92270) nitrogen and pyrrole NH group forming key hydrogen bonds in the kinase ATP-binding site. depositolegale.it For instance, a 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole was used as a key intermediate in the design of c-Met kinase inhibitors. nih.gov

Another critical target in cancer immunotherapy is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the metabolism of tryptophan to kynurenine, leading to an immunosuppressive tumor microenvironment. nih.gov IDO1 inhibitors can reverse this effect and reactivate anti-tumor immune responses. nih.gov Epacadostat (INCB024360), a potent IDO1 inhibitor, features an amidoxime (B1450833) structure, and studies have explored how modifications, including fluorination, can impact its binding and activity. frontiersin.org Molecular modeling suggests that a 4-fluorine atom on an inhibitor can interact with cysteine residue C129 in the IDO1 active site. frontiersin.org

The anticancer potential of indole derivatives has been validated in preclinical in vivo models. In a mouse model of paclitaxel-resistant colon cancer, oral administration of an indole iso-quinoline hybrid at 80 mg/kg twice a day resulted in a 76% inhibition of tumor development. nih.gov Another study on indole-3-carboxylic acid derivatives (ICADs) showed moderate (20–40%) inhibition of solid Ehrlich carcinoma growth and significant (50–60%) suppression of Lewis lung carcinoma metastasis in vivo. mdpi.com

Furthermore, in a human xenograft glioblastoma mouse model, administration of an indole-based compound that blocks the p53–MDM2 interaction led to the activation of p53, arrest of cell proliferation, and induction of apoptosis in the tumor tissue, without causing toxicity in the mice. nih.gov These studies underscore the potential of indole-based compounds to translate from in vitro cytotoxicity to in vivo efficacy in inhibiting tumor growth. tandfonline.com

Antiviral Activity Assessments

The indole nucleus is a privileged scaffold in the development of antiviral agents. The introduction of electron-withdrawing groups, such as a nitro moiety at the 7-position, has been shown to be a beneficial strategy for enhancing antiviral potency. nih.gov

Inhibition of HIV-1 Integrase Strand Transfer

Derivatives of 7-nitro-1H-indole have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The integrase enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing followed by strand transfer. nih.gov Inhibitors of this process, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs. nih.gov

Research into the structure-activity relationships of indole-based inhibitors revealed that the introduction of an electron-withdrawing nitro group at the C-7 position of the indole ring was advantageous for anti-HIV-1 activity. nih.gov This modification led to the development of compounds with inhibitory activities in the nanomolar range, highlighting the critical role of this substituent in the pharmacophore required for potent enzyme inhibition. nih.gov

Anti-Hepatitis C Virus (HCV) Activity and Genotype Specificity

Indole derivatives have also been investigated for their potential to inhibit Hepatitis C Virus (HCV) replication. nih.gov While research on the specific 4-fluoro-7-nitro-1H-indole scaffold is limited in this context, studies on related indole structures provide valuable insights into their anti-HCV potential and genotype specificity.

For instance, a class of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives was shown to inhibit the cellular replication of HCV subgenomic replicons of both genotype 1b and genotype 2a. nih.gov The activity of these compounds was quantified by determining their EC50 values, the concentration required to inhibit viral replication by 50%. The most potent compound in this series displayed an EC50 of 7.9 µM against genotype 1b and a more potent 2.6 µM against genotype 2a, demonstrating a degree of genotype specificity. nih.gov Another study identified an indole derivative, compound 12e, as a potent inhibitor of HCV replication with an EC50 of 1.1 µM, acting through the induction of pro-inflammatory and antiviral cytokines. nih.govscispace.com

These findings indicate that indole-based compounds can effectively inhibit HCV replication and that their efficacy can vary between different HCV genotypes, a critical consideration in the development of broadly effective antiviral therapies.

Table 1: Anti-HCV Activity of Representative Indole Derivatives This table is based on data for related indole scaffolds to illustrate genotype specificity testing.

| Compound | HCV Genotype 1b (EC50 µM) | HCV Genotype 2a (EC50 µM) |

|---|---|---|

| Compound 31 | 12.4 | 8.7 |

| Compound 39 | 7.9 | 2.6 |

| Compound 12e | 1.1 | Not Reported |

Enzyme Inhibition Beyond Oncological Targets

The utility of 7-nitro-1H-indole derivatives extends beyond antiviral applications into the modulation of enzymes relevant to metabolic diseases.

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase) for Metabolic Disorders

A significant body of research has focused on 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase). nih.govresearchgate.netebi.ac.uk FBPase is a key rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for endogenous glucose production. nih.gov Its inhibition is considered a promising therapeutic strategy for managing type 2 diabetes. nih.gov

Studies have demonstrated that the 7-nitro substitution on the indole scaffold is crucial for potent FBPase inhibition. When compared to 7-chloro substituted analogues, the 7-nitro compounds exhibited significantly more potent inhibitory activity. nih.gov The 7-nitro group, along with the indole NH moiety, appears to be vital for establishing strong binding affinity, likely through hydrogen bond interactions with key amino acid residues in the enzyme's allosteric site. nih.gov This research has led to the identification of potent FBPase inhibitors with IC50 values in the sub-micromolar range. nih.govebi.ac.uk

Table 2: FBPase Inhibitory Activity of 7-Nitro-1H-indole-2-carboxylic Acid Derivatives

| Compound | FBPase Inhibition (IC50 µM) |

|---|---|

| Compound A | 0.47 |

| Compound 6a | 0.10 |

| Compound 6b | 0.16 |

| Compound 3.9 | 0.99 |

Other Enzymatic Modulations

While FBPase has been the most extensively studied non-oncological enzyme target for 7-nitro-1H-indole derivatives, the chemical scaffold suggests potential for broader enzymatic modulation. The structurally related compound 7-nitroindazole, for example, is known to be a potent inhibitor of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. researchgate.net Although distinct from the indole core, the indazole structure shares a bicyclic aromatic system where the 7-nitro group confers strong enzyme inhibitory activity. researchgate.net This suggests that 7-nitro-1H-indole derivatives could be explored as potential inhibitors of NOS or other enzymes where the electronic properties of the nitro group could be advantageous for binding and modulation.

Anti-Trypanosomal Activity and Related Antiparasitic Studies

The development of new treatments for parasitic infections, such as Chagas disease caused by Trypanosoma cruzi, is a global health priority. Nitroaromatic compounds have historically formed a cornerstone of antiparasitic chemotherapy, and indole derivatives have also emerged as a promising scaffold for this purpose. nih.govresearchgate.net

Screening campaigns have identified indole-containing compounds that are active against the intracellular amastigote forms of T. cruzi. nih.govacs.org While these initial hits showed moderate potency, they established the indole core as a viable starting point for optimization. nih.gov The mechanism of action for many antitrypanosomal nitro-compounds involves the enzymatic reduction of the nitro group by parasitic nitroreductases (NTRs). researchgate.net This process generates reactive nitrogen species that are toxic to the parasite. Given the established importance of the nitro group in antiparasitic drug activity and the demonstrated biological activity of the indole scaffold, this compound derivatives represent a logical, albeit underexplored, class of compounds for investigation in anti-trypanosomal and other antiparasitic research.

Antioxidant and Free Radical Scavenging Capabilities

There is currently no publicly available scientific literature that has evaluated the antioxidant and free radical scavenging capabilities of this compound. Standard assays to determine a compound's ability to neutralize free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been reported for this specific molecule. Consequently, no data on its potential to mitigate oxidative stress is available.

Anti-inflammatory Properties

While some chemical supplier databases mention potential anti-inflammatory properties for this compound, there are no peer-reviewed research articles to substantiate these claims. Scientific investigation into its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX), has not been documented in the accessible scientific literature. Therefore, its potential as an anti-inflammatory agent remains unconfirmed.

Synergistic Effects with Existing Therapeutic Agents (e.g., Antibiotics)

The potential for this compound to act synergistically with other therapeutic agents, such as antibiotics, has not been investigated in any published studies. Research on other indole derivatives has shown promise in potentiating the effects of antibiotics against resistant bacteria. However, no such studies have been conducted or reported for this compound, leaving its potential in combination therapies unknown.

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Fluoro 7 Nitro 1h Indole Analogues

Design Principles for Modulating Biological Activity

The design of analogues based on the 4-fluoro-7-nitro-1H-indole scaffold involves a deep understanding of the structure-activity relationships (SAR). The electronic properties, lipophilicity, and steric profile of the molecule are critical determinants of its biological function.

The introduction of fluorine and nitro groups into the indole (B1671886) ring dramatically alters its electronic and metabolic properties. These modifications are a cornerstone of modern drug design, aimed at enhancing potency, selectivity, and pharmacokinetic profiles.

Fluorine: The incorporation of a fluorine atom can significantly impact a molecule's biological activity. daneshyari.com Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions with biological targets. Placing fluorine on aromatic rings is also a well-established strategy to slow down oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability of the compound. daneshyari.com In the context of the indole ring, fluorination can enhance binding affinity and modulate electronic distribution. mdpi.com

Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that can substantially change the electronic properties of the aromatic ring to which it is attached. nih.gov This electron-withdrawing effect, mediated through resonance, can decrease the electron density of the indole nucleus, influencing its reactivity and interactions with molecular targets. nih.gov The presence of a nitro group can also introduce specific interactions, such as hydrogen bonding, with amino acid residues in a protein's active site. The position of the nitro group is critical; for instance, in some heterocyclic systems, its presence at specific positions has been shown to enhance antibacterial or antitumoral activity. nih.gov

The combination of a fluorine atom at the C4 position and a nitro group at the C7 position on the indole ring creates a unique electronic environment. Both groups pull electron density from the benzene (B151609) portion of the indole, potentially influencing the pKa of the N-H proton and the molecule's ability to participate in π-π stacking and other non-covalent interactions.

Modifications at the N1, C2, and C3 positions of the indole core are frequently explored to optimize the pharmacological profiles of indole-based compounds.

N1 Position: Substitution at the N1 nitrogen atom can have a profound impact on activity. In some series of indole derivatives, the absence of a substituent at N1 (an N-H bond) is crucial for maintaining cytoprotective properties, as it can help stabilize indolyl radicals. nih.gov Conversely, in other contexts, N-substituted indoles have demonstrated a range of biological effects, including anti-inflammatory and antimicrobial activities. nih.gov The introduction of groups at N1 can modulate the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing its interaction with specific targets.

C3 Position: The C3 position is another critical site for functionalization. Many C3-substituted indole analogues are effective as anticancer, antimicrobial, and antioxidant agents. nih.gov The nature of the substituent at C3 can dictate the compound's mechanism of action and biological potency. For example, the introduction of a trifluoroacetyl group at the C3 position of one indole analogue resulted in a 90-fold increase in activity and selectivity for the neurotensin (B549771) receptor type 2 compared to the unsubstituted version.

Interactive Table: Influence of Substituent Position on Indole Analogue Activity

| Position of Substitution | General Influence on Pharmacological Profile | Example Activities Observed |

|---|---|---|

| N1 | Modulates lipophilicity, steric hindrance, and H-bonding. Can be crucial for radical stabilization. nih.gov | Anti-inflammatory, antimicrobial, cytoprotective. nih.gov |

| C2 | Affects molecular shape and electronic properties. Often leads to highly bioactive compounds. researchgate.net | Cytotoxic activity. researchgate.net |

| C3 | Functionalization can lead to intricate structures with diverse activities. nih.gov | Anticancer, antimicrobial, antioxidant. nih.gov |

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound analogues exert their effects is crucial for rational drug design. This involves identifying specific molecular targets and elucidating the downstream effects on cellular pathways.

The electron-rich nature of the indole scaffold facilitates interactions with various biological targets through mechanisms like π-π stacking and hydrogen bonding. mdpi.com The specific substituents on the this compound core would dictate its binding mode and affinity for a given target. For instance, in the design of histone deacetylase (HDAC) inhibitors, indole-based compounds have been developed where the indole scaffold acts as a cap group that interacts with the enzyme surface. nih.gov

Potential binding interactions for a this compound analogue could include:

Hydrogen Bonding: The N-H group of the indole ring and the oxygen atoms of the nitro group can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues like tyrosine or serine in a target's active site. researchgate.net

Hydrophobic Interactions: The planar indole ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.gov

Halogen Bonding: The fluorine atom at the C4 position could potentially participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the target protein.

Bioactive small molecules often exert their effects by modulating key cellular signaling pathways that regulate processes like cell proliferation, apoptosis, and inflammation. Indole derivatives have been shown to influence several such pathways. For example, certain indole-based HDAC inhibitors can increase the acetylation of histone H3, leading to cell cycle arrest and apoptosis. nih.gov The specific pathways modulated by this compound would depend on its molecular target. If it were to inhibit a specific protein kinase, for example, it could disrupt signaling cascades such as the mitogen-activated protein kinase (MAPK) or phosphoinositide 3-kinase (PI3K)/Akt pathways, which are often dysregulated in diseases like cancer. nih.gov

Biophysical and Biochemical Characterization of Compound-Target Interactions

To fully understand the interaction between a compound like this compound and its biological target, a variety of biophysical and biochemical techniques are employed. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.

Common Characterization Techniques:

Enzyme Inhibition Assays: Biochemical assays are used to determine the inhibitory potency of a compound against a target enzyme. The results are typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, a study on indole-based HDAC inhibitors measured IC₅₀ values against specific HDAC isoforms, with potent compounds showing activity in the nanomolar range. nih.gov

Dual-Luciferase Reporter Gene Assay: This cell-based assay can be used to measure the effect of a compound on the activity of a specific signaling pathway, such as the Hypoxia Inducible Factor-1 (HIF-1) pathway.

Molecular Docking and Dynamics Simulations: Computational methods are used to predict and analyze the binding mode of a compound within the active site of its target. These simulations can reveal key interacting residues and help explain the basis of the compound's activity, guiding further optimization. nih.gov

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the compound bound to its target protein. This offers a definitive view of the binding interactions and the conformation of both the ligand and the protein.

Interactive Table: Data from Characterization of Indole Analogues

| Technique | Type of Data Obtained | Example Application |

|---|---|---|

| Enzyme Inhibition Assay | IC₅₀ (Half-maximal inhibitory concentration) | Determining the potency of an indole derivative against HDAC1 and HDAC6. nih.gov |

| Cell-based Assays | Cellular potency, effect on pathways | Measuring the inhibition of HIF-1 activity in Hela cells by indole alkaloids. |

| Molecular Docking | Predicted binding mode, binding energy | Supporting the potential antioxidant activity of C3-substituted indole derivatives. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of compound-target complex | Determining the precise interactions of thione-bridged indole derivatives. nih.gov |

Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental to elucidating the mechanism by which a compound and its analogues interact with a target enzyme. For fluorinated indole derivatives, the introduction of fluorine can significantly alter the electronic properties of the indole ring, thereby influencing the rates of enzymatic reactions. nih.gov

In a study of indole-based sulfonamide derivatives as acetylcholinesterase inhibitors, compounds with a fluoro group at the ortho or para position of a phenyl ring showed the most potent activity. jksus.org This highlights the importance of the position of the fluorine atom in determining the inhibitory potential. The kinetic analysis of the most active analogues in that study revealed an uncompetitive mode of inhibition. jksus.org

Table 1: Representative Enzyme Kinetic Data for Fluorinated Indole Analogues

This table presents hypothetical kinetic data based on findings from related fluorinated and nitrated indole compounds to illustrate potential trends.

| Compound | Target Enzyme | K_M (µM) | k_cat (s⁻¹) | Inhibition Type |

|---|---|---|---|---|

| This compound | Hypothetical Kinase A | 15 | 0.05 | Mixed |

| 4-fluoro-1H-indole | Hypothetical Kinase A | 25 | 0.12 | Competitive |

| 7-nitro-1H-indole | Hypothetical Kinase A | 10 | 0.08 | Uncompetitive |

| 1H-indole | Hypothetical Kinase A | 50 | 0.25 | - |

Binding Affinity Determinations

The binding affinity of a ligand to its biological target is a critical determinant of its potency. For analogues of this compound, both the fluorine and nitro substituents are expected to play significant roles in modulating binding interactions.

Studies on 5-nitroindole (B16589) derivatives as binders of the c-Myc G-quadruplex have provided insights into the role of the nitro group. nih.govnih.gov The research indicated that a nitro group at the fifth position of the indole core is critical for binding. nih.gov This suggests that the 7-nitro group in this compound could be similarly important for its binding affinity to specific targets.

Furthermore, the position of substituents on the indole ring has been shown to be crucial. For example, in a series of indole-based compounds targeting HIV-1 fusion, the linkage between indole rings significantly impacted binding affinity and antiviral activity. nih.gov While this is a different class of indole derivatives, it underscores the general principle that the spatial arrangement of substituents is a key factor in determining biological activity. The fluorine atom at the 4-position of this compound would influence the molecule's electrostatic potential and could be involved in hydrogen bonding or other non-covalent interactions within a binding pocket.

Table 2: Binding Affinity of Substituted Indole Analogues to a Hypothetical Receptor

This table illustrates the potential impact of fluoro and nitro substitutions on binding affinity, with hypothetical K_d (dissociation constant) values.

| Compound | K_d (nM) |

|---|---|

| This compound | 50 |

| 4-fluoro-1H-indole | 200 |

| 7-nitro-1H-indole | 80 |

| 1H-indole | 1000 |

Considerations of Chemical Stability and Reactivity in Biological Contexts

The in vivo performance of a drug candidate is heavily dependent on its chemical stability and reactivity within biological systems. For this compound, the presence of both fluoro and nitro groups raises specific considerations.

Potential for Defluorination or Other Degradation Pathways

The carbon-fluorine bond is generally very stable; however, metabolic defluorination can occur. researchgate.netnih.gov This process is often mediated by cytochrome P450 enzymes. researchgate.net While fluorinated aromatic compounds are typically more resistant to defluorination than their aliphatic counterparts, it is a potential metabolic pathway that needs to be considered. researchgate.net The electronic environment of the C-F bond in this compound, influenced by the strongly electron-withdrawing nitro group, may affect its susceptibility to enzymatic cleavage.

Anaerobic defluorination is another possible degradation pathway. For instance, the complete biodegradation of 4-fluorobenzoate (B1226621) has been observed in denitrifying bacteria, involving an ATP-dependent defluorination of 4-fluorobenzoyl-coenzyme A. nih.gov While this is a microbial process, it highlights that enzymatic C-F bond cleavage can occur under anaerobic conditions.

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

The incorporation of fluorine into drug candidates is a common strategy to improve their metabolic stability and pharmacokinetic profiles. nih.govacs.orgdaneshyari.com Fluorination can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability. daneshyari.com In the case of this compound, the fluorine atom at the 4-position could sterically and electronically hinder metabolic attack at that position of the indole ring.

The interplay between the fluoro and nitro groups will ultimately determine the metabolic fate and pharmacokinetic properties of this compound and its analogues. A thorough evaluation of its metabolic stability in liver microsomes and in vivo pharmacokinetic studies would be necessary to fully characterize its DMPK profile.

Computational Chemistry and in Silico Modeling for 4 Fluoro 7 Nitro 1h Indole Research

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 4-fluoro-7-nitro-1H-indole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, would be employed to optimize the molecular geometry and calculate key electronic properties. researchgate.net

These calculations would reveal the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map would identify electrophilic and nucleophilic sites, crucial for predicting how the molecule interacts with other reagents. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom would significantly influence the electronic landscape of the indole (B1671886) ring.

HOMO-LUMO Analysis and Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO would likely be distributed over the indole ring, while the LUMO would be expected to be localized more around the electron-deficient nitro group. This distribution dictates the molecule's behavior as an electron donor or acceptor. The analysis provides insights into its potential for charge transfer interactions within itself and with other molecules.

| Parameter | Significance | Predicted Influence of Substituents |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered by electron-withdrawing nitro and fluoro groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Significantly lowered by the nitro group. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | Expected to be relatively small, indicating potential for higher reactivity compared to unsubstituted indole. |

Prediction of Spectroscopic Properties for Structural Elucidation

Quantum mechanical calculations are instrumental in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax). Furthermore, DFT methods can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these computationally predicted spectra with experimental data is a standard method for validating the structure of a molecule like this compound.

Molecular Dynamics and Docking Simulations

While quantum mechanics describes the intrinsic properties of a single molecule, molecular dynamics and docking are used to simulate its interaction with biological macromolecules, such as proteins.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govthesciencein.org For this compound, docking simulations would be performed against a specific protein target to predict its binding mode and estimate its binding affinity. The results would show potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the indole derivative and the protein's active site. rsc.org The binding energy, typically given in kcal/mol, provides a quantitative estimate of the binding strength.

| Interaction Type | Potential Contribution from this compound |

|---|---|

| Hydrogen Bonding | The indole N-H group can act as a hydrogen bond donor. The oxygen atoms of the nitro group can act as hydrogen bond acceptors. |

| π-π Stacking | The aromatic indole ring can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor's binding site. |

| Halogen Bonding | The fluorine atom could potentially participate in halogen bonding with electron-donating groups in the active site. |

| Hydrophobic Interactions | The benzene (B151609) portion of the indole scaffold can form hydrophobic interactions with nonpolar residues. |

Conformational Analysis and Dynamic Behavior of the Indole Scaffold

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. An MD simulation of this compound, either in solution or within a protein binding site, would reveal its conformational flexibility. The strong inductive effect of the fluorine atom can enforce a particular pucker on adjacent rings and influence the conformation of peptide bonds in larger structures. nih.govnih.gov MD simulations would help understand how the indole scaffold moves and adapts its shape, and how stable the predicted binding mode from docking is over a period of nanoseconds. This analysis is crucial for assessing the stability of the ligand-receptor complex.

Predictive ADMET Modeling for Lead Optimization

Predictive ADMET modeling for a compound like this compound involves the use of quantitative structure-activity relationship (QSAR) models and other machine learning algorithms. nih.govmdpi.com These models are built upon large datasets of compounds with experimentally determined ADMET properties. nih.govresearchgate.net By analyzing the physicochemical and structural features of this compound, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the presence of specific functional groups (e.g., the nitro and fluoro groups), these models can estimate its metabolic fate and transport characteristics. nih.gov

Metabolic stability is a critical parameter that dictates the half-life and bioavailability of a drug candidate. In silico tools predict metabolic stability by identifying potential sites of metabolism (SOMs) on the molecule that are susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes. creative-biolabs.com For this compound, the indole ring, the nitro group, and the aromatic system are all potential sites for metabolic reactions such as oxidation, reduction, and conjugation.

Computational models, which can be ligand-based or structure-based, are employed to predict the compound's susceptibility to these metabolic pathways. creative-biolabs.com Ligand-based approaches correlate the structural features of a molecule with its known metabolic stability, while structure-based methods involve docking the compound into the active site of a metabolic enzyme to assess the likelihood of a reaction. creative-biolabs.com The presence of the nitroaromatic moiety in this compound is of particular interest, as nitro compounds can undergo metabolic reduction, a process that can be modeled computationally. nih.gov

The output of these models is often a prediction of the compound's intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound. nih.gov High predicted intrinsic clearance would suggest that this compound is likely to be rapidly metabolized, leading to a short half-life in vivo. Conversely, a low predicted clearance would indicate greater metabolic stability.

Illustrative Predictive Metabolic Stability Data for this compound

| Predicted Parameter | Value | Interpretation |

|---|---|---|

| Intrinsic Clearance (CLint, µL/min/mg protein) | Low to Moderate | Suggests moderate metabolic stability. |

| Primary Metabolizing CYP Isoform | CYP1A2, CYP3A4 | Predicted primary enzymes responsible for metabolism. |

| Predicted Major Site of Metabolism | Indole Ring (Oxidation), Nitro Group (Reduction) | Highlights the most probable locations of metabolic attack. |

| Metabolic Half-life (t½, min) in Liver Microsomes | Moderate | Indicates a reasonable persistence in a metabolic system. |

Aqueous solubility and membrane permeability are fundamental properties that govern a drug's absorption and distribution. In silico models for predicting these parameters are well-established in the drug discovery process. nih.govsemanticscholar.org

Aqueous Solubility: The solubility of a compound is predicted based on a variety of molecular descriptors, including logP, molecular weight, the number of hydrogen bond donors and acceptors, and topological polar surface area. amazonaws.com For this compound, the presence of the polar nitro group and the indole nitrogen (a potential hydrogen bond donor) would be weighed against the lipophilic nature of the aromatic system. Various computational models, from simple regression-based equations to more complex machine learning algorithms, can provide a quantitative estimate of its intrinsic solubility. nih.govebi.ac.uk

Membrane Permeability: The ability of this compound to cross biological membranes, such as the intestinal epithelium, is critical for oral absorption. Predictive models for membrane permeability often use descriptors that reflect a compound's size, polarity, and hydrogen bonding capacity. nih.govresearchgate.net For instance, models based on Caco-2 cell permeability are frequently used. nih.gov The predictions are often guided by frameworks like Lipinski's Rule of Five, which provides a qualitative assessment of drug-likeness based on properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov The structural features of this compound would be analyzed by these models to forecast its passive diffusion across cell membranes.

Illustrative Predictive Solubility and Permeability Data for this compound

| Predicted Parameter | Value | Method/Model |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | General Solubility Equation (GSE) |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate (e.g., 5-10) | QSAR-based Caco-2 model |

| Human Intestinal Absorption (HIA, %) | >80% | PreADMET Simulator |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | SwissADME Prediction |

These in silico predictions for metabolic stability, clearance, solubility, and permeability provide a foundational understanding of the potential pharmacokinetic profile of this compound. While these computational assessments require experimental validation, they are invaluable for prioritizing synthetic efforts and designing compounds with a higher probability of success in later developmental stages.

Emerging Applications and Translational Research of 4 Fluoro 7 Nitro 1h Indole Analogues

Development of Fluorescent Probes for Bioimaging and Diagnostics

Fluorescent probes are indispensable tools in modern biological and medical research, enabling the visualization and tracking of specific molecules and processes within complex biological systems. rsc.org The development of novel fluorophores with enhanced sensitivity, selectivity, and photostability is a continuous pursuit. Analogues of 4-fluoro-7-nitro-1H-indole, particularly the structurally related compound 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), have demonstrated significant potential in this arena.

One of the most well-established applications of NBD-F, a close structural analogue of this compound, is as a fluorogenic labeling reagent for primary and secondary amines. dergipark.org.trresearchgate.net This property is particularly valuable in analytical techniques such as High-Performance Liquid Chromatography (HPLC). dergipark.org.trresearchgate.net NBD-F itself is non-fluorescent but reacts with amines to form highly fluorescent derivatives that can be readily detected. This "turn-on" fluorescence mechanism minimizes background signal and enhances detection sensitivity.

The reaction of NBD-F with amines is a cornerstone of pre-column derivatization in HPLC, a method that improves the detection limits of analytes that lack a native chromophore or fluorophore. dergipark.org.tr This technique has been successfully employed for the analysis of a wide range of amine-containing compounds, including amino acids and pharmaceuticals, in various biological and pharmaceutical samples. dergipark.org.trresearchgate.net The derivatization process is typically rapid and produces stable fluorescent products, making it a robust analytical tool. dergipark.org.tr

Table 1: Applications of NBD-F in HPLC Derivatization

| Analyte Class | Sample Matrix | Key Advantages |

|---|---|---|

| Amino Acids | Biological Fluids | High sensitivity, stable derivatives dergipark.org.trresearchgate.net |

| Pharmaceuticals | Plasma, Serum | Enables quantification of low-level drugs dergipark.org.tr |

The ability to visualize and monitor dynamic processes within living cells is crucial for understanding disease mechanisms and developing new therapies. Fluorescent probes offer a non-invasive way to achieve this. mdpi.com While direct applications of this compound in cellular imaging are still emerging, the properties of related nitroaromatic and indole-based probes provide a strong rationale for their potential in this area.

For instance, fluorescent probes that can selectively respond to the hypoxic microenvironment of tumors are of great interest for cancer diagnostics and therapy. mdpi.comnih.gov The nitro group in this compound could potentially serve as a hypoxia-sensitive trigger. In hypoxic conditions, nitroreductase enzymes can reduce the nitro group to an amino group, leading to a significant change in the molecule's fluorescence properties. This "off-on" or ratiometric response could be harnessed to image hypoxic regions in tumors. nih.gov

Furthermore, indole-based fluorescent probes have been developed for various cellular imaging applications, including the selective staining of cellular organelles and the detection of specific biomolecules. cityu.edu.hk The unique photophysical properties conferred by the fluorine and nitro substituents on the indole (B1671886) scaffold could be exploited to create probes with tailored excitation and emission wavelengths for multicolor imaging experiments.

Role in Agrochemicals and Material Sciences

The versatility of the this compound scaffold extends beyond biomedical applications into the realms of agriculture and material science. The presence of both a fluorine atom and a nitro group can impart desirable properties for the development of new agrochemicals and functional organic materials.

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. researchgate.net Fluorinated compounds are found in a significant portion of modern pesticides, including herbicides, fungicides, and insecticides. researchgate.netnih.gov The indole nucleus is also a common motif in agrochemicals. google.com

While there is no direct report on the use of this compound in commercial agrochemicals, its structural features suggest potential. The 4-fluoroindole (B1304775) moiety is a key intermediate in the synthesis of some agrochemicals. google.com The nitro group, also a common substituent in pesticides, can contribute to the biological activity of the molecule. Therefore, this compound represents a promising scaffold for the discovery of new and effective crop protection agents.

The field of organic optoelectronics, which includes devices like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs), relies on the development of novel organic materials with tailored electronic and photophysical properties. Indole derivatives have shown considerable promise as building blocks for such materials due to their electron-rich nature and tunable properties. researchgate.netskku.edu

The incorporation of electron-withdrawing groups, such as the nitro group, and the modification of the electronic structure through fluorination can significantly influence the energy levels (HOMO and LUMO) and charge transport properties of indole-based materials. researchgate.net These are critical parameters for designing efficient materials for OLEDs and DSSCs. For example, indole derivatives have been investigated as hole transport materials in OLEDs. skku.edu By carefully tuning the molecular structure of this compound analogues, it may be possible to develop new materials with improved performance and stability for next-generation organic electronic devices.

Future Directions in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. news-medical.net The unique substitution pattern of this compound presents exciting opportunities for the discovery of new therapeutic agents.

The field of drug discovery is constantly seeking novel molecular entities with improved pharmacological profiles. rti.org The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. mdpi.com The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a bioreductive handle for targeted drug delivery, particularly in cancer therapy. nih.gov